molecular formula C7H13ClN2 B1453986 Cyclohex-3-ene-1-carboximidamide hydrochloride CAS No. 91773-25-0

Cyclohex-3-ene-1-carboximidamide hydrochloride

Cat. No. B1453986
CAS RN: 91773-25-0
M. Wt: 160.64 g/mol
InChI Key: IZISISNMBXFYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-ene-1-carboximidamide hydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug synthesis to catalysis, due to its unique properties and reactivity. It has a molecular formula of C7H13ClN2 and a molecular weight of 160.64 g/mol .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Catalytic oxidation of cyclohexene is a critical area of research due to its multiple potential reaction sites and variable oxidation depths, leading to a mixture of products with different oxidation states and functional groups. These products serve as broadly used intermediates in the chemical industry. Controllable oxidation reactions for cyclohexene that selectively afford targeted products are synthetically valuable, highlighting the compound's significance in both academic and industrial applications (Cao et al., 2018).

Separation Processes

Studies focused on the activity coefficients at infinite dilution of several solutes in ionic liquids reveal the potential of using specific solvents for separation problems, including the separation of cyclohexane/cyclohexene. This work underscores the importance of understanding solvent-solute interactions in enhancing separation techniques (Domańska et al., 2016).

Oxidation to Produce Ketone-Alcohol (KA) Oil

The oxidation of cyclohexane, which shares structural similarities with cyclohexene derivatives, is crucial for the production of cyclohexanol and cyclohexanone (KA oil), main feedstocks for nylon production. Research in this area focuses on catalyst types, solvents, and oxidants used for the efficient production of KA oil, highlighting the chemical's role in the synthesis of important industrial materials (Abutaleb & Ali, 2021).

Environmental and Health Effects of Organochlorine Pesticide Residues

Research on organochlorine pesticides, which include compounds with structures related to cyclohexenes, such as hexachlorocyclohexane isomers, focuses on their environmental persistence, bioaccumulation, and potential health risks. This research is crucial for developing strategies to mitigate pollution and understand the long-term effects of these compounds on health and the environment (Taiwo, 2019).

Future Directions

Cyclohex-3-ene-1-carboximidamide hydrochloride is a versatile chemical compound with applications in scientific research. Future directions could include further exploration of its uses in drug synthesis and catalysis. Additionally, related compounds such as cyclohex-3-ene-1-carboxylic acid have been used in chiral resolution studies, suggesting potential future directions in this area .

properties

IUPAC Name

cyclohex-3-ene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-2,6H,3-5H2,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZISISNMBXFYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655195
Record name Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91773-25-0
Record name Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohex-3-ene-1-carboximidamide hydrochloride
Reactant of Route 2
Cyclohex-3-ene-1-carboximidamide hydrochloride
Reactant of Route 3
Cyclohex-3-ene-1-carboximidamide hydrochloride
Reactant of Route 4
Cyclohex-3-ene-1-carboximidamide hydrochloride
Reactant of Route 5
Cyclohex-3-ene-1-carboximidamide hydrochloride
Reactant of Route 6
Cyclohex-3-ene-1-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.